benzyl N-(9-aminononyl)carbamate

Description

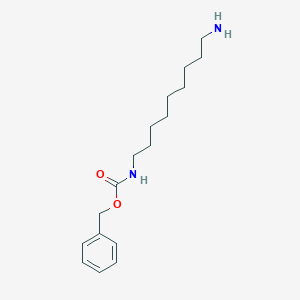

Benzyl N-(9-aminononyl)carbamate is a carbamate derivative featuring a benzyl group attached to a carbamate moiety and a 9-aminononyl alkyl chain. Carbamates are widely utilized in organic synthesis as amine-protecting groups due to their stability under various reaction conditions and selective deprotection methods.

Properties

IUPAC Name |

benzyl N-(9-aminononyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c18-13-9-4-2-1-3-5-10-14-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXVJZQAALXMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- Benzyl carbamate is preferred for its robustness under basic conditions and ease of removal via catalytic hydrogenation, making it ideal for intermediates like benzyl N-(9-aminononyl)carbamate .

- tert-Butyl carbamate is favored in acid-tolerant syntheses but requires harsh deprotection conditions, limiting compatibility with acid-sensitive substrates .

- Dibenzyl carbamate offers enhanced steric protection but is less frequently used due to challenges in selective deprotection .

Table 2: Enzyme Inhibition Profiles of Selected Carbamates

Key Findings :

- Benzyl carbamate derivatives exhibit strong selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), attributed to the benzyl group’s hydrophobic interactions with BuChE’s active site .

- Di-carbamates (e.g., ethyl or 4-nitrophenyl) show higher AChE inhibition but lack selectivity, suggesting structural trade-offs between potency and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.